molecular formula C18H34O2 B12508044 Methyl Heptadec-10-enoate CAS No. 75190-82-8

Methyl Heptadec-10-enoate

Cat. No.: B12508044
CAS No.: 75190-82-8
M. Wt: 282.5 g/mol
InChI Key: JNSUZRHLHDQGPN-UHFFFAOYSA-N
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Description

Methyl Heptadec-10-enoate is a useful research compound. Its molecular formula is C18H34O2 and its molecular weight is 282.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75190-82-8

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

IUPAC Name

methyl heptadec-10-enoate

InChI

InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h8-9H,3-7,10-17H2,1-2H3

InChI Key

JNSUZRHLHDQGPN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CCCCCCCCCC(=O)OC

Origin of Product

United States

Occurrence and Natural Product Chemistry of Methyl Heptadec 10 Enoate

Natural Abundance and Distribution Profiles

The distribution of methyl heptadec-10-enoate is varied, highlighting its role in the lipid metabolism of diverse species.

While specific data on the widespread abundance of this compound in the plant kingdom is not extensively detailed in the provided results, fatty acid methyl esters (FAMEs) in general are significant components of plant oils. nih.gov The analysis of FAMEs is a standard method for characterizing the fatty acid profile of vegetable oils. restek.com It has been noted as a plant metabolite. nih.gov

This compound has been identified in marine organisms. Specifically, it was detected as a volatile organic compound in the marine sponge Petrosia ficiformis from the Adriatic Sea. srce.hr The study found the compound in fresh samples of the sponge. srce.hr Fatty acid methyl esters are known constituents of marine invertebrates. srce.hr The presence of such compounds in sponges can be linked to their diet and symbiotic microorganisms.

Additionally, fatty acid methyl ester profiling is a known technique for studying bacteria such as Enterococcus and Escherichia coli. ecmdb.ca This suggests that microbial sources are also a potential area for the isolation of this compound.

This compound is recognized as an endogenous metabolite. medchemexpress.commedchemexpress.eumedchemexpress.com This indicates that it is produced within the cells of organisms through their metabolic processes. It is the ester form of cis-10-heptadecenoic acid. medchemexpress.commedchemexpress.com The parent acid, heptadec-10-enoic acid, is a monounsaturated fatty acid. hmdb.ca The study of endogenous metabolites, or metabolomics, is crucial for understanding the biochemical pathways within an organism. The detection of this compound in human plasma samples further supports its role as an endogenous metabolite. nih.gov

Table 1: Documented Natural Sources of this compound

KingdomPhylum/DivisionSpeciesCommon Name
AnimaliaPoriferaPetrosia ficiformisMarine Sponge
Plantae--Plant metabolite
Fungi---
BacteriaProteobacteriaEscherichia coli (inferred)E. coli
BacteriaFirmicutesEnterococcus sp. (inferred)Enterococcus
AnimaliaChordataHomo sapiensHuman (plasma)

Extraction and Isolation Methodologies from Natural Matrices

The recovery of this compound from its natural sources relies on established chemical techniques for lipid extraction and separation.

Optimized Solvent Extraction Techniques for Fatty Acid Methyl Esters

The initial step in isolating fatty acid methyl esters (FAMEs) from a biological matrix is typically solvent extraction. restek.com A common approach involves using a nonpolar solvent to extract the lipids. restek.com For instance, in the analysis of volatile compounds from the sponge Petrosia ficiformis, headspace solid-phase microextraction (HS-SPME) was utilized. srce.hr

In a broader context, the extraction of lipids from samples like human plasma can be followed by a process called transesterification. nih.gov This chemical reaction converts fatty acids into their corresponding methyl esters, making them more suitable for analysis. One simplified one-step method for this process has been developed to streamline the analysis of FAMEs in large clinical studies. nih.gov Another method involves using a solution of hydrochloric acid in methanol (B129727) to catalyze the formation of FAMEs from various lipids. nih.gov For the extraction of FAMEs from yeast cultures, a mixture of chloroform (B151607) and methanol has been used. dtu.dk

Chromatographic Separation Strategies for Lipid Fractions

Following extraction, chromatographic techniques are essential for separating individual FAMEs from the complex lipid mixture. Gas chromatography (GC) is a widely used and powerful tool for this purpose due to the volatility and thermal stability of FAMEs. restek.com

Capillary columns, particularly those with Carbowax-type (polyethylene glycol) or biscyanopropyl stationary phases, are frequently employed in GC to achieve efficient separation of saturated and unsaturated FAMEs, including their cis and trans isomers. restek.com The separated compounds are often detected using a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS). srce.hrscielo.br

High-performance liquid chromatography (HPLC) with UV detection has also been developed as a method for the analysis of FAMEs. scielo.br This technique can be particularly useful for separating cis and trans isomers. scielo.br

Table 2: Summary of Extraction and Separation Techniques

TechniqueDescriptionApplication
Solvent ExtractionUse of nonpolar solvents to dissolve lipids from a biological matrix. restek.comInitial step for isolating lipids from plant, animal, and microbial sources.
Headspace Solid-Phase Microextraction (HS-SPME)A solvent-free extraction method for volatile and semi-volatile organic compounds. srce.hrIsolation of volatile compounds, including this compound, from marine sponges. srce.hr
TransesterificationA chemical process that converts fatty acids and triglycerides into fatty acid methyl esters. nih.govPreparation of samples for FAME analysis from various biological sources.
Gas Chromatography (GC)A separation technique based on the differential partitioning of compounds between a stationary phase and a mobile gas phase. restek.comSeparation and quantification of individual FAMEs. restek.comthermofisher.com
High-Performance Liquid Chromatography (HPLC)A separation technique that uses high pressure to force a solvent through a column packed with a stationary phase. scielo.brAn alternative to GC for the analysis of FAMEs, with good resolution for isomers. scielo.br

Synthetic Methodologies and Derivatization Chemistry of Methyl Heptadec 10 Enoate

Chemical Synthesis Pathways to Methyl Heptadec-10-enoate

The synthesis of this compound can be broadly categorized into two primary methodologies: transesterification of lipid feedstocks and direct esterification from heptadecenoic acid.

Transesterification Processes from Lipid Feedstocks

Transesterification is a widely employed method for the production of fatty acid methyl esters, commonly known as biodiesel, from triglycerides present in lipid feedstocks. mdpi.com This process involves the reaction of a triglyceride with an alcohol, typically methanol (B129727), in the presence of a catalyst to yield a mixture of fatty acid methyl esters and glycerol. mdpi.com

This compound is a minor component of biodiesel derived from certain lipid sources. medchemexpress.com Ruminant fats, such as tallow, are known to contain odd-chain fatty acids, including heptadecanoic acid and its unsaturated counterpart, heptadecenoic acid. atamankimya.comwikipedia.org Consequently, the transesterification of ruminant fats presents a viable pathway for the production of this compound. The process typically involves reacting the fat with an excess of methanol in the presence of a base catalyst, such as sodium hydroxide (B78521) or potassium hydroxide, or an acid catalyst. embrapa.br Enzymatic transesterification using lipases is also an alternative approach. bac-lac.gc.ca

A study on the composition of ruminant fats revealed the presence of heptadecenoic acid, although the specific isomer, cis-10-heptadecenoic acid, was found to be virtually absent, with the cis-9 isomer being predominant. nih.gov The general reaction for the transesterification of a triglyceride containing a heptadec-10-enoyl moiety is depicted below:

General Transesterification Reaction

Reactants Products Catalyst

The yield of this compound from this process is contingent on the concentration of heptadec-10-enoic acid in the initial lipid feedstock. Given that it is a minor constituent, the resulting biodiesel will contain a mixture of various fatty acid methyl esters.

Direct Esterification from Heptadecenoic Acid Precursors

Direct esterification, also known as Fischer esterification, is a fundamental organic reaction that involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester and water. This method can be employed for the synthesis of this compound from its corresponding carboxylic acid precursor, heptadec-10-enoic acid.

The reaction is typically carried out by refluxing a solution of heptadec-10-enoic acid and an excess of methanol with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. uctm.eduresearchgate.net The equilibrium of the reaction is driven towards the formation of the ester by using an excess of the alcohol or by removing the water formed during the reaction.

A study on the direct esterification of fatty acids with methanol demonstrated the feasibility of this approach for producing FAMEs. researchgate.net While this study did not specifically focus on heptadec-10-enoic acid, the principles are directly applicable.

Direct Esterification Reaction Parameters

Parameter Description
Reactants Heptadec-10-enoic Acid, Methanol
Catalyst Sulfuric Acid, Hydrochloric Acid
Conditions Reflux

| Byproduct | Water |

This method allows for the targeted synthesis of this compound, provided that the precursor, heptadec-10-enoic acid, is available.

Stereocontrolled Synthesis and Isomerization Studies

The stereochemistry of the double bond in this compound, whether it is in the cis (Z) or trans (E) configuration, significantly influences its physical and chemical properties.

Synthesis of (Z)-Methyl Heptadec-10-enoate

The naturally occurring isomer of many unsaturated fatty acids is the cis or (Z)-isomer. libretexts.org The stereocontrolled synthesis of (Z)-alkenes is a significant area of research in organic chemistry. nih.gov While a specific stereocontrolled synthesis for (Z)-methyl heptadec-10-enoate is not extensively documented, general methodologies for the synthesis of (Z)-unsaturated esters can be applied.

One common approach involves the Wittig reaction or its variations, such as the Horner-Wadsworth-Emmons reaction, which can be tailored to favor the formation of the (Z)-isomer. organic-chemistry.org Another powerful technique is the stereoselective reduction of alkynes. For instance, the partial hydrogenation of an alkyne precursor, methyl heptadec-10-ynoate, using Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) would predominantly yield the (Z)-alkene. rsc.org

More contemporary methods, such as ruthenium-catalyzed Alder ene reactions or silver-catalyzed hydroalkylation of terminal alkynes, also offer pathways to (Z)-alkenes with high stereoselectivity. nih.govacs.org

Plausible Synthetic Route to (Z)-Methyl Heptadec-10-enoate

Step Reaction Reagents and Conditions
1 Alkyne Synthesis (Details would depend on starting materials)

Chemical Reactivity and Functional Group Transformations

The chemical reactivity of this compound is primarily dictated by its two main functional groups: the carbon-carbon double bond and the methyl ester group.

The alkene functionality at the C10 position can undergo a variety of addition reactions. These include hydrogenation to form the saturated methyl heptadecanoate, halogenation (e.g., with bromine or chlorine), hydrohalogenation (e.g., with HBr or HCl), and hydration (addition of water in the presence of an acid catalyst). Epoxidation of the double bond using a peroxy acid would yield an epoxide, a versatile intermediate for further transformations. Ozonolysis would cleave the double bond, yielding aldehydes.

The methyl ester group is susceptible to hydrolysis, either acid-catalyzed or base-catalyzed (saponification), to yield heptadec-10-enoic acid and methanol. It can also undergo transesterification with other alcohols to form different esters. Reduction of the ester group with a strong reducing agent like lithium aluminum hydride would produce the corresponding alcohol, heptadec-10-en-1-ol.

The presence of allylic protons (on the carbons adjacent to the double bond) also imparts reactivity, making them susceptible to radical substitution reactions. The reactivity of the double bond can also be harnessed in polymerization reactions or in metathesis reactions to form new carbon-carbon bonds. acs.org

Reactivity of Functional Groups in this compound

Functional Group Type of Reaction Potential Products
Alkene (C=C) Hydrogenation Methyl heptadecanoate
Halogenation Dihalo-heptadecanoate
Epoxidation Methyl 10,11-epoxyheptadecanoate
Ozonolysis Nonanal and methyl 9-oxononanoate
Ester (-COOCH3) Hydrolysis Heptadec-10-enoic acid
Reduction Heptadec-10-en-1-ol

Olefinic Bond Reactions: Hydrogenation, Epoxidation, and Metathesis

The reactivity of this compound is significantly influenced by its carbon-carbon double bond. This functional group is amenable to several classes of reactions, including hydrogenation, epoxidation, and olefin metathesis, which transform the unsaturated fatty acid ester into a range of valuable derivatives.

Hydrogenation

Hydrogenation of the olefinic bond in this compound results in the formation of its saturated counterpart, Methyl heptadecanoate. This reaction is typically performed in the presence of a metal catalyst. The choice of catalyst and reaction conditions is crucial to ensure selective reduction of the C=C double bond without affecting the ester group. google.com For instance, the reduction of similar unsaturated fatty acid esters can be achieved with high yields using catalysts like palladium on calcium carbonate under a hydrogen atmosphere. evitachem.com This process is fundamental in industries where saturated fats are required, such as in the production of certain lubricants or waxes.

Epoxidation

Epoxidation introduces an oxirane ring at the site of the double bond, converting this compound into Methyl 10,11-epoxyheptadecanoate. This transformation is commonly achieved using peracids, which can be generated in situ from a carboxylic acid (like formic or acetic acid) and hydrogen peroxide. researchgate.netmdpi.com This classic method, known as the Prilezhaev epoxidation, often requires a strong mineral acid catalyst. mdpi.com The resulting epoxides are valuable intermediates, serving as bio-based plasticizers and stabilizers for polymers like PVC. researchgate.netmdpi.com Furthermore, the oxirane ring can be opened to produce polyols, which are precursors for polyurethane synthesis. mdpi.com Enzymatic epoxidation, using catalysts like peroxygenase, presents a greener alternative that can proceed with high specificity and avoid the formation of byproducts from oxirane ring-opening. researchgate.net

Reaction Reagents/Catalyst Product Significance
HydrogenationH₂, Pd/CaCO₃Methyl heptadecanoateProduction of saturated fatty acid esters
EpoxidationH₂O₂/Formic Acid or PeroxygenaseMethyl 10,11-epoxyheptadecanoateIntermediate for plasticizers, polyols

Metathesis

Olefin metathesis, a powerful tool in organic synthesis, can be applied to this compound to form new C=C bonds. Catalyzed by ruthenium complexes such as Grubbs or Hoveyda-Grubbs catalysts, these reactions can be categorized as self-metathesis or cross-metathesis. researchgate.netmdpi.com

Self-Metathesis: In this reaction, two molecules of this compound react with each other. This would theoretically produce two new molecules: 12-docosene and dimethyl 9-octadecene-1,18-dioate, the latter being a valuable precursor for polyesters or polyamides. mdpi.com

Cross-Metathesis: This involves reacting this compound with a different olefin. A particularly useful variation is ethenolysis (cross-metathesis with ethylene), which can cleave the molecule. For the analogous methyl oleate, ethenolysis yields methyl 9-decenoate and 1-decene, both of which are valuable chemical intermediates. researchgate.net Cross-metathesis with functionalized olefins can also produce a variety of α,ω-bifunctional compounds, which are useful as specialty chemical intermediates. chemrxiv.orgchemrxiv.org

Ester Group Chemical Modifications (e.g., Hydrolysis, Transamidation)

The methyl ester group of this compound is also a site for chemical modification, allowing for conversion into other functional groups such as carboxylic acids and amides.

Hydrolysis

Hydrolysis of the ester involves the cleavage of the ester bond to yield the parent carboxylic acid, (Z)-heptadec-10-enoic acid, and methanol. This reaction can be catalyzed by either an acid or a base. Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that results in the carboxylate salt, which can then be acidified to produce the free fatty acid.

Transamidation

Transamidation is the reaction of the ester with an amine to form an amide and release methanol. This reaction converts this compound into the corresponding fatty amide, N-substituted-(Z)-heptadec-10-enamide. The specific properties of the resulting amide depend on the amine used in the reaction. Fatty amides have applications as surfactants, lubricants, and slip agents.

Modification Reagents Primary Product
HydrolysisH₂O, H⁺ or OH⁻(Z)-heptadec-10-enoic acid
TransamidationR-NH₂ (Amine)N-substituted-(Z)-heptadec-10-enamide

Formation of Advanced Chemical Intermediates and Derivatives

The reactions described above transform this compound into a variety of advanced chemical intermediates with diverse applications. pmcisochem.fr

Saturated Esters: Methyl heptadecanoate, produced via hydrogenation, is a stable, saturated fatty acid ester.

Epoxides and Diols: Methyl 10,11-epoxyheptadecanoate is a key intermediate. Its subsequent ring-opening can lead to the formation of diols, which are monomers for the synthesis of polyesters and polyurethanes. mdpi.com

Dicarboxylic Acids and Dienes: Self-metathesis yields long-chain α,ω-dicarboxylic acid esters and internal olefins. mdpi.com Dimethyl 9-octadecene-1,18-dioate is a precursor for polymers like polyesters and polyamides. mdpi.com

Functionalized Olefins: Cross-metathesis with ethylene (B1197577) or other functionalized olefins generates a range of shorter-chain esters and olefins that serve as building blocks for fine chemicals and polymers. chemrxiv.orgnih.gov For example, the synthesis of monomers for Nylon 11 can be achieved through a metathesis approach starting from similar fatty acid esters. chemrxiv.org

Oligomerization and Polymerization Mechanisms

While this compound is a monofunctional monomer in the context of its single double bond, it can participate in oligomerization and polymerization reactions under specific conditions.

The primary route to polymerization is through Acyclic Diene Metathesis (ADMET). ADMET polymerization typically involves monomers with at least two terminal double bonds to build long polymer chains. mdpi.com Although this compound cannot homopolymerize via ADMET due to its single internal double bond, it can act as a chain-capping agent, controlling the molecular weight of polymers derived from diene monomers. In copolymerization reactions, it could be incorporated into the polymer backbone, introducing pendant ester chains.

Another potential mechanism involves catalytic olefin oligomerization. Using certain late transition metal catalysts, the double bond could undergo oligomerization to form dimers, trimers, and higher oligomers. google.com Subsequent hydrogenation of these oligomers would produce highly branched alkanes. google.com The nature of oligomer formation can also proceed through anionic polymerization mechanisms under specific basic conditions, though this is more common for activated alkenes like cyanoacrylates. scispace.com

Advanced Analytical Characterization and Quantification Techniques for Methyl Heptadec 10 Enoate

Chromatographic Methods for Complex Mixture Analysis and Quantification

Chromatographic techniques are essential for isolating Methyl Heptadec-10-enoate from other components in a sample, which is a critical prerequisite for accurate characterization and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) in Research Contexts

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like FAMEs. nih.gov In a typical GC-MS analysis of this compound, the compound is first separated from other FAMEs and matrix components on a capillary column. Highly polar cyanopropyl-based columns are often used for their ability to separate FAME isomers based on the position and geometry of the double bonds. nih.gov

Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum serves as a chemical fingerprint. The NIST Mass Spectrometry Data Center provides a reference spectrum for (Z)-Methyl Heptadec-10-enoate, which shows a characteristic fragmentation pattern essential for its identification. nist.gov The molecular ion ([M]⁺) peak is observed at a mass-to-charge ratio (m/z) of 282, confirming the compound's molecular weight. nist.gov

The fragmentation pattern includes several key diagnostic ions. These fragments arise from predictable cleavages within the long aliphatic chain and the methyl ester group. Analysis of these fragments allows for the confirmation of the fatty acid's core structure.

Table 1: Key Mass Spectral Fragments for (Z)-Methyl Heptadec-10-enoate

m/z (Mass-to-Charge Ratio) Relative Intensity Potential Fragment Identity
55 Most Abundant Alkyl fragment, likely [C₄H₇]⁺
69 High Alkyl fragment, likely [C₅H₉]⁺
83 High Alkyl fragment, likely [C₆H₁₁]⁺
74 Moderate McLafferty rearrangement ion, [C₃H₆O₂]⁺, characteristic of methyl esters
282 Low Molecular Ion [M]⁺, [C₁₈H₃₄O₂]⁺

Data sourced from NIST and PubChem reference spectra. nist.govnih.gov

The retention time of the compound is also a crucial identifier. On a semi-standard non-polar column, Methyl cis-10-heptadecenoate has a reported Kovats retention index of 2015.9. nih.gov

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Isomer Resolution

For highly complex samples containing numerous FAME isomers (e.g., cis/trans or positional isomers), conventional one-dimensional GC may provide insufficient resolution. Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. nih.govgcms.cz This technique employs two columns with different stationary phase selectivities connected by a modulator.

In the context of FAME analysis, a common setup involves a non-polar first-dimension column that separates compounds primarily by their boiling point (and thus chain length), and a polar second-dimension column that provides separation based on polarity (and thus the number and configuration of double bonds). nih.gov This orthogonal separation mechanism spreads the components across a two-dimensional plane, resolving compounds that would co-elute in a 1D system. gcms.czchula.ac.th

This enhanced resolution would allow for the clear separation of Methyl (Z)-heptadec-10-enoate from its trans isomer, Methyl (E)-heptadec-10-enoate, as well as from other C17:1 positional isomers. The structured nature of GC×GC chromatograms, where compounds of a similar class (e.g., saturated FAMEs, monounsaturated FAMEs) elute in distinct regions of the 2D plot, further aids in identification. gcms.cz When coupled with a Time-of-Flight Mass Spectrometer (TOFMS), GC×GC provides both high-resolution separation and rapid mass spectral acquisition for unambiguous peak identification. gcms.cz

Spectroscopic Approaches for Detailed Structural Elucidation

While chromatography excels at separation, spectroscopy provides the definitive structural details of the isolated molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR, Stereochemical Analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules, including the precise location of double bonds and their stereochemistry.

¹H NMR: The proton NMR spectrum of this compound provides diagnostic signals for each unique proton environment. The most characteristic signals are those of the olefinic protons on the double bond (H-10 and H-11), which typically appear as a multiplet around 5.34 ppm. nih.gov The coupling constant (J-value) between these protons can be used to determine the stereochemistry of the double bond; a smaller J-value is characteristic of a cis (Z) configuration. Other key signals include a singlet for the methyl ester protons (-OCH₃) around 3.67 ppm and a triplet for the methylene (B1212753) protons adjacent to the carbonyl group (-CH₂-COO) at approximately 2.30 ppm.

¹³C NMR: The carbon NMR spectrum provides complementary information. The carbonyl carbon of the ester group gives a signal in the downfield region around 174 ppm. The two olefinic carbons (C-10 and C-11) are observed around 130 ppm. nih.gov The remaining signals correspond to the methyl ester carbon (~51 ppm) and the numerous methylene carbons of the long aliphatic chain, which appear in the 22-34 ppm range. nih.gov

2D-NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm the structure. A COSY spectrum would show correlations between adjacent protons, allowing for the mapping of the entire spin system from one end of the molecule to the other. An HSQC spectrum correlates each proton with the carbon to which it is directly attached, confirming the assignments made in the 1D spectra.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Methyl (Z)-heptadec-10-enoate

Assignment Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
C=O - ~174.3
-OCH₃ ~3.67 (s, 3H) ~51.4
C-10, C-11 (-CH=CH-) ~5.34 (m, 2H) ~130.0
C-2 (-CH₂-COO) ~2.30 (t, 2H) ~34.1
C-9, C-12 (Allylic -CH₂-) ~2.01 (m, 4H) ~27.2
C-3 to C-8, C-13 to C-16 (-CH₂-) ~1.2-1.4 (m) ~22-32
C-17 (-CH₃) ~0.88 (t, 3H) ~14.1

Predicted values based on typical FAME spectra and established chemical shift data. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound is characterized by several strong absorption bands that confirm its identity as an unsaturated methyl ester.

The most prominent feature is the intense C=O stretching vibration from the ester functional group, which appears around 1740 cm⁻¹. The presence of the carbon-carbon double bond is confirmed by a C=C stretching band around 1655 cm⁻¹. A key band for identifying the cis (Z) configuration of the double bond is the =C-H out-of-plane bending vibration, which typically appears around 722 cm⁻¹. nih.gov Additionally, the spectrum shows multiple C-H stretching vibrations just below 3000 cm⁻¹ for the sp³ hybridized carbons of the alkyl chain and a distinct, weaker =C-H stretch for the sp² hybridized carbons of the alkene at approximately 3005 cm⁻¹. nih.gov

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3005 C-H Stretch Alkene (=C-H)
~2926, 2854 C-H Stretch Alkane (-CH₂, -CH₃)
~1740 C=O Stretch Ester
~1655 C=C Stretch Alkene
~1465 C-H Bend Alkane (-CH₂-)
~1170 C-O Stretch Ester
~722 =C-H Bend cis-Disubstituted Alkene

Values based on typical spectra for unsaturated FAMEs. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its fragments. For this compound, HRMS is crucial for confirming its molecular formula, C₁₈H₃₄O₂.

The theoretical exact mass of the [M]⁺ ion is 282.25588 Da. nih.gov An HRMS instrument can measure this mass with an error of less than 5 parts per million (ppm), providing strong evidence for the C₁₈H₃₄O₂ formula and ruling out other potential formulas that might have the same nominal mass.

Furthermore, HRMS can be applied to fragmentation analysis (MS/MS). By determining the exact mass of the fragment ions observed in the standard mass spectrum, their elemental compositions can be unequivocally assigned. For example, a fragment with a nominal mass of 83 could have several possible formulas, but an accurate mass measurement would confirm it as C₆H₁₁⁺ (exact mass 83.08608 Da). This level of detail provides a much higher degree of confidence in the structural assignment compared to low-resolution mass spectrometry.

Biochemical Pathways and Mechanistic Biological Roles of Methyl Heptadec 10 Enoate

Biosynthesis Pathways in Biological Systems

The biosynthesis of odd-chain fatty acids (OCFAs) like heptadecenoic acid, the precursor to Methyl Heptadec-10-enoate, differs from the more common even-chain fatty acids. The process is initiated with propionyl-CoA as a primer, instead of acetyl-CoA. wikipedia.org Propionyl-CoA can be derived from several sources, including the metabolism of certain amino acids (valine, isoleucine, methionine, and threonine) and fermentation of dietary fiber by gut microbiota. nih.gov

The elongation of the fatty acid chain then proceeds via the fatty acid synthase (FAS) complex, where malonyl-CoA units are sequentially added. For the synthesis of heptadecanoic acid (C17:0), propionyl-CoA is elongated by seven cycles of fatty acid synthesis. The introduction of a double bond to form heptadecenoic acid (C17:1) is catalyzed by a desaturase enzyme. In a study on non-small-cell lung cancer cells, the addition of heptadecanoic acid (C17:0) led to the accumulation of 10-cis-heptadecenoic acid (C17:1), suggesting the action of a Δ10-desaturase. spandidos-publications.com

The final step to form this compound is the esterification of the carboxyl group of heptadecenoic acid with methanol (B129727). This process, known as methylation, can be catalyzed by enzymes such as fatty acid O-methyltransferases (FAMTs). nih.gov In some biological systems, carboxylesterases have also been shown to catalyze the synthesis of fatty acid methyl esters (FAMEs). nih.gov

Table 1: Key Enzymes in the Biosynthesis of this compound

Enzyme/SystemRolePrecursor(s)Product(s)
Propionyl-CoA CarboxylaseProduces propionyl-CoA from various metabolic pathwaysAmino acids, dietary fiberPropionyl-CoA
Fatty Acid Synthase (FAS)Elongates the fatty acid chainPropionyl-CoA, Malonyl-CoAHeptadecanoic acid (C17:0)
Δ10-DesaturaseIntroduces a double bond at the 10th carbon positionHeptadecanoic acid (C17:0)Heptadec-10-enoic acid (C17:1)
Fatty Acid O-Methyltransferase (FAMT) / CarboxylesteraseCatalyzes the methylation of the fatty acidHeptadec-10-enoic acid, S-adenosylmethionine (for FAMT) or Methanol (for carboxylesterase)This compound

Enzymatic and Non-Enzymatic Degradation Mechanisms

Fatty acid methyl esters, including this compound, are susceptible to microbial degradation. This is particularly relevant in environmental contexts, such as the biodegradation of biodiesel, which is primarily composed of FAMEs. mdpi.com Microorganisms utilize FAMEs as a source of carbon and energy. arcjournals.org The initial step in the microbial degradation of FAMEs is often the hydrolysis of the ester bond by lipase (B570770) enzymes, which releases the free fatty acid (heptadec-10-enoic acid) and methanol. arcjournals.orgresearchgate.net

Following hydrolysis, the resulting odd-chain unsaturated fatty acid is degraded through the β-oxidation pathway. Due to the odd number of carbon atoms, the final cycle of β-oxidation yields one molecule of propionyl-CoA and one molecule of acetyl-CoA, in contrast to the two molecules of acetyl-CoA produced from even-chain fatty acids. wikipedia.orgourbiochemistry.comaklectures.com The presence of a double bond requires additional enzymes, an isomerase and a reductase, to facilitate its passage through the β-oxidation spiral. ourbiochemistry.com

A variety of microorganisms have been shown to degrade FAMEs. For instance, Lysinibacillus sphaericus has demonstrated the ability to degrade various fatty acid methyl esters. arcjournals.orgarcjournals.org Similarly, strains of Pseudomonas have been studied for their capability to degrade branched-chain fatty acids, indicating a broad capacity for fatty acid metabolism. researchgate.net

Within a biological system, the metabolic fate of this compound would likely begin with its hydrolysis back to heptadec-10-enoic acid by esterases. The resulting odd-chain unsaturated fatty acid can then enter several metabolic pathways.

The primary catabolic pathway is β-oxidation, as described above, leading to the production of acetyl-CoA and propionyl-CoA. Acetyl-CoA can enter the citric acid cycle for energy production or be used for the synthesis of other molecules. Propionyl-CoA is converted to succinyl-CoA, which is an intermediate of the citric acid cycle. aklectures.comlibretexts.org This conversion requires the enzymes propionyl-CoA carboxylase, methylmalonyl-CoA epimerase, and methylmalonyl-CoA mutase, the last of which is a vitamin B12-dependent enzyme. ourbiochemistry.com

Alternatively, heptadec-10-enoic acid can be incorporated into complex lipids such as phospholipids (B1166683) and triglycerides, becoming a component of cellular membranes or stored as an energy reserve.

Investigations into Molecular and Cellular Biological Activities (Excluding Clinical Outcomes)

While direct studies on the molecular and cellular activities of this compound are limited, research on its constituent fatty acid, heptadecenoic acid (C17:1), and the related saturated odd-chain fatty acid, heptadecanoic acid (C17:0), provides valuable insights.

Heptadecanoic acid (C17:0) has been shown to influence cellular signaling pathways. In non-small-cell lung cancer (NSCLC) cells, C17:0 treatment suppressed the activation of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. spandidos-publications.com This pathway is crucial for cell growth, proliferation, and survival. Furthermore, treatment of NSCLC cells with C17:0 led to an accumulation of 10-cis-heptadecenoic acid, suggesting that the monounsaturated form may also play a role in modulating these pathways. spandidos-publications.com

In the context of breast cancer stem-like cells, the odd-chain fatty acid pentadecanoic acid (C15:0) has been shown to suppress the JAK2/STAT3 signaling pathway, which is involved in cell survival and proliferation. mdpi.com While this is a different odd-chain fatty acid, it points to a potential class effect of OCFAs on key signaling cascades.

Free fatty acids, in general, are recognized as powerful signaling molecules that can regulate gene transcription and directly modulate enzyme activities. nih.gov The specific effects are dependent on the fatty acid's structure, including chain length and degree of saturation.

Table 2: Potential Signaling Pathways Modulated by Heptadecenoic Acid

Signaling PathwayObserved Effect of Related OCFAsPotential Implication for Heptadec-10-enoic Acid
PI3K/Akt PathwaySuppression by Heptadecanoic acid (C17:0) in NSCLC cells. spandidos-publications.comMay contribute to anti-proliferative effects.
JAK2/STAT3 PathwaySuppression by Pentadecanoic acid (C15:0) in breast cancer cells. mdpi.comPotential for similar inhibitory action in certain cell types.

The metabolism of odd-chain and unsaturated fatty acids inherently involves interaction with a specific set of enzymes. For the degradation of heptadec-10-enoic acid, key enzymes include acyl-CoA synthetase for its activation, and the enzymes of the β-oxidation pathway, including specific isomerases and reductases to handle the double bond. ourbiochemistry.com

In the context of fatty acid methyl ester synthesis, studies have investigated the inhibition of the responsible enzymes. For example, the synthesis of FAMEs in HepG2 cells, likely catalyzed by carboxylesterases, was inhibited by tri-o-tolyl phosphate (B84403) (TOTP), a specific inhibitor of β-esterases. nih.gov

While specific enzyme inhibition studies targeting this compound were not found, it is plausible that as a substrate for lipases and esterases, its presence could competitively inhibit the breakdown of other fatty acid esters. Competitive inhibitors often have a structure that closely resembles the natural substrate of an enzyme. ncert.nic.in

Applications As a Chemical Feedstock and in Industrial Chemistry

Role in Biofuel Component Research and Development

Methyl Heptadec-10-enoate is recognized as a minor component of biodiesel, a renewable fuel alternative to petrodiesel. medchemexpress.comchemondis.com Biodiesel is primarily composed of a mixture of fatty acid methyl esters (FAMEs) derived from the transesterification of triglycerides found in vegetable oils and animal fats. rsc.orgresearchgate.net The properties of biodiesel are determined by the specific FAMEs present in the mixture.

Table 1: Fatty Acid Methyl Esters (FAMEs) in Biodiesel

FAME Type Common Examples Role in Biodiesel
Saturated Methyl Palmitate (C16:0), Methyl Stearate (C18:0) Contribute to higher cetane number and stability.
Monounsaturated Methyl Oleate (C18:1), This compound (C17:1) Offer a balance of good cold-flow properties and oxidative stability.

| Polyunsaturated | Methyl Linoleate (C18:2), Methyl Linolenate (C18:3) | Improve cold-flow properties but can reduce oxidative stability. |

Precursor in Polymer and Advanced Materials Synthesis

The bifunctional nature of this compound—containing both a polymerizable double bond and an ester group—positions it as a potential monomer for the synthesis of advanced polymers and materials. While direct polymerization of this specific compound is not widely documented, extensive research on similar unsaturated fatty acid esters demonstrates the viability of this application.

Unsaturated FAMEs can be converted into a variety of monomers for polymerization. rsc.org The double bond can participate in reactions such as:

Free-radical polymerization: To create polymers with long aliphatic side chains, which can impart flexibility and hydrophobicity to the material. researchgate.net

Metathesis reactions: Acyclic diene metathesis (ADMET) polymerization of unsaturated esters can produce long-chain polyesters. mdpi.com

Epoxidation: The double bond can be converted to an epoxide ring, which is a reactive intermediate for producing bio-based epoxy resins and polyols. mdpi.com

These strategies have been successfully applied to other unsaturated methyl esters, such as methyl oleate and methyl 10-undecenoate, to create renewable polyesters, polyamides, and thermosetting polymers. rsc.orgrsc.org By analogy, this compound could serve as a valuable bio-based building block for materials with tailored properties, leveraging its specific chain length to influence characteristics like glass transition temperature and mechanical strength.

Table 2: Polymerization Pathways for Unsaturated FAMEs

Polymerization Method Reactive Site Resulting Polymer Type Potential Application
Free-Radical Polymerization C=C Double Bond Polyacrylates, Thermosets Coatings, Adhesives
Metathesis (e.g., ADMET) C=C Double Bond Unsaturated/Saturated Polyesters Semicrystalline Polymers
Epoxidation followed by Ring-Opening C=C Double Bond (via epoxide) Epoxy Resins, Polyols Composites, Foams

| Thiol-ene/yne Click Chemistry | C=C Double Bond | Polyesters, Polyamides | High-performance (Bio)materials nih.gov |

Intermediate in Fine Chemical and Specialty Chemical Production

In the oleochemical industry, fatty acid methyl esters are fundamental intermediates for producing a wide array of value-added chemicals. fosfa.org this compound can serve as a starting material for synthesizing fine and specialty chemicals due to the reactivity of its ester and alkene functional groups.

Potential chemical transformations include:

Metathesis: Cross-metathesis with other olefins can break the molecule at the double bond to produce shorter-chain difunctional compounds, which are valuable building blocks. acs.org

Hydrogenation: The double bond can be saturated to produce Methyl heptadecanoate, a saturated fatty acid ester.

Ester Hydrolysis/Transesterification: The methyl ester can be hydrolyzed to the corresponding cis-10-Heptadecenoic acid or transesterified with other alcohols to produce different esters with unique properties.

These transformations allow for the conversion of a relatively simple FAME into more complex molecules used in fragrances, pharmaceuticals, and other high-value applications. The long aliphatic chain of this compound makes it a useful synthon for products requiring lipophilicity.

Development of Novel Surfactants and Lubricants

Fatty acid methyl esters are key feedstocks for the production of biodegradable surfactants and high-performance lubricants. researchgate.netfosfa.org Their inherent properties, such as high solubility and good lubricity, make them attractive alternatives to petroleum-based products. petercremerna.com

Surfactants: this compound can be converted into surfactants. A primary route is through sulfonation of the ester, which produces Methyl Ester Sulphonates (MES). researchgate.netfosfa.org MES are anionic surfactants known for their good cleaning performance, high detergency, and biodegradability, making them suitable for laundry detergents and cleaning products. researchgate.net

Lubricants: FAMEs are used as biolubricants and lubricant additives. petercremerna.com Their long fatty acid chains provide excellent lubricity, reducing friction between moving parts. The polarity of the ester group promotes adhesion to metal surfaces, forming a protective film. While unsaturated esters may have lower oxidative stability, they can be used in formulations where their good cold-flow properties are advantageous.

The specific C17:1 structure of this compound would influence the final properties of derived surfactants and lubricants, such as their solubility, surface tension, and viscosity.

Environmental Chemistry and Degradation Studies of Methyl Heptadec 10 Enoate

Abiotic Degradation Processes in Environmental Matrices

Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes. For methyl heptadec-10-enoate, the key abiotic degradation pathways include photodegradation and hydrolysis.

Photodegradation, or photolysis, is the breakdown of chemical compounds by light. In the context of this compound, this process is particularly relevant for the compound when present in sunlit surface waters or as aerosols in the atmosphere.

The rate and mechanism of photodegradation of fatty acid methyl esters are significantly influenced by their degree of unsaturation. researchgate.net Unsaturated FAMEs, such as this compound, are more susceptible to photo-oxidation than their saturated counterparts. researchgate.net The presence of the double bond in the C10 position of the fatty acid chain is the primary site for photochemical reactions.

The photolysis rates of FAMEs are primarily dependent on their degree of saturation, with only a slight dependence on the water matrix and the initial concentration of the biodiesel. researchgate.net The mechanism of photodegradation in the presence of sunlight and oxygen typically involves the formation of hydroperoxides at the allylic positions to the double bond. These hydroperoxides can then undergo further reactions, leading to the cleavage of the carbon chain and the formation of smaller, more volatile or water-soluble compounds such as aldehydes, ketones, and carboxylic acids. In the atmosphere, unsaturated esters can react with hydroxyl radicals (OH), which is a significant degradation pathway. researchgate.net

While specific kinetic data for this compound is scarce, studies on similar unsaturated FAMEs indicate that photo-oxidation is a significant degradation pathway. researchgate.net

Table 1: Factors Influencing Photodegradation of Unsaturated FAMEs

Factor Influence on Photodegradation Rate Mechanism
Degree of Unsaturation Higher unsaturation leads to faster degradation researchgate.net Double bonds are reactive sites for photo-oxidation.
Sunlight Intensity Higher intensity increases the rate Provides the energy for photochemical reactions.
Presence of Photosensitizers Can accelerate degradation Substances like humic acids can absorb light and transfer energy to the FAME molecule.
Environmental Matrix Can have a slight effect researchgate.net The presence of other substances in water or air can influence reaction pathways.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For this compound, hydrolysis involves the cleavage of the ester bond, yielding heptadec-10-enoic acid and methanol (B129727). The stability of FAMEs to hydrolysis is highly dependent on the pH of the surrounding environment.

Fatty acid methyl esters are generally stable in water at a neutral pH. epa.gov However, the rate of hydrolysis increases under both acidic and alkaline conditions. Under acidic conditions, the reaction is reversible, while in the presence of a strong base, the reaction goes to completion, a process known as saponification. epa.gov

Table 2: Estimated Hydrolysis Half-lives of FAMEs at 25°C

pH Estimated Half-life
6 70 years lyellcollection.org
7 7 years lyellcollection.org
8.3 19 weeks lyellcollection.org

Data are estimations for general FAMEs and serve as an indicator of relative stability.

Biotic Degradation and Environmental Fate

Biotic degradation, carried out by microorganisms, is a primary pathway for the removal of organic compounds like this compound from the environment.

This compound, like other FAMEs, is considered to be readily biodegradable in both soil and aquatic environments under both aerobic and anaerobic conditions. lyellcollection.orgsemanticscholar.org The general pathway for the microbial degradation of FAMEs involves a two-step process. lyellcollection.orgresearchgate.net The initial step is the enzymatic hydrolysis of the ester bond by lipases or esterases, releasing the free fatty acid (heptadec-10-enoic acid) and methanol. lyellcollection.orgresearchgate.net Both of these products are then readily metabolized by a wide variety of microorganisms.

The resulting unsaturated fatty acid is typically degraded through the β-oxidation pathway, where the fatty acid chain is sequentially shortened by two carbon atoms in each cycle, producing acetyl-CoA. researchgate.net In the case of unsaturated fatty acids, additional enzymes are required to handle the double bond. The methanol is utilized as a carbon and energy source by methylotrophic microorganisms.

Studies on the biodegradation of FAMEs have shown that they are often degraded more rapidly than petroleum-based diesel. lyellcollection.org The aerobic half-life for FAMEs in the environment is reported to be less than 1.4 days. lyellcollection.org In anaerobic environments, long-chain fatty acids can also be degraded by syntrophic communities of bacteria in conjunction with methanogens. frontiersin.org

Table 3: Overview of Microbial Degradation of this compound

Environment Conditions Key Processes Primary Products
Soil Aerobic Hydrolysis, β-oxidation Carbon dioxide, water, biomass
Aquatic Aerobic Hydrolysis, β-oxidation Carbon dioxide, water, biomass
Sediment Anaerobic Hydrolysis, β-oxidation, methanogenesis Methane, carbon dioxide, biomass

Bioconcentration is the accumulation of a chemical in an organism from the surrounding environment through respiration and contact. The potential for a chemical to bioconcentrate is often estimated by its bioconcentration factor (BCF). For fatty acid methyl esters, the potential for bioaccumulation is considered to be low. A measured BCF of 3 for a mixture of C16-18 and C18-unsaturated FAMEs suggests that these substances are not regarded as bioaccumulative. researchgate.net Although this compound is lipophilic, its rapid metabolism by organisms prevents significant bioaccumulation in the food chain. epa.gov

Mobility in environmental systems refers to the movement of a chemical through soil, water, and air. The mobility of this compound is expected to be low due to its low water solubility and low volatility. lyellcollection.org In soil and sediment, it is likely to adsorb to organic matter. epa.gov The soil sorption coefficient (Koc) is a measure of a chemical's tendency to bind to soil organic carbon. While a specific Koc for this compound is not available, its high octanol-water partition coefficient (Kow) suggests a high Koc, indicating low mobility in soil. chemsafetypro.comnih.gov However, it is important to note that the degradation products of hydrolysis, heptadec-10-enoic acid and methanol, have different mobility characteristics. Methanol is highly mobile in soil and water.

Environmental Monitoring and Trace Analysis Methods

The detection and quantification of this compound in environmental matrices such as water, soil, and sediment are crucial for assessing its environmental presence and fate. The primary analytical technique used for the trace analysis of FAMEs is gas chromatography (GC) coupled with mass spectrometry (MS) or a flame ionization detector (FID). chromatographyonline.comnih.gov

For the analysis of this compound in environmental samples, a multi-step process is typically required:

Extraction: The compound is first extracted from the environmental matrix using an appropriate organic solvent.

Clean-up and Concentration: The extract is then purified to remove interfering substances and concentrated to increase the sensitivity of the analysis.

Instrumental Analysis: The concentrated extract is injected into the GC-MS system. The GC separates the individual components of the mixture, and the MS provides identification and quantification based on the mass-to-charge ratio of the compound and its fragments.

Recent advancements in analytical chemistry have led to the development of methods for the simultaneous analysis of fatty acids and FAMEs in a single run, which is advantageous as they often coexist in environmental samples. chromatographyonline.com These methods often employ derivatization techniques to improve the chromatographic properties and detection limits of the analytes. chromatographyonline.com

Theoretical and Computational Chemistry Studies of Methyl Heptadec 10 Enoate

Molecular Conformation and Conformational Dynamics

The conformational dynamics of FAMEs are crucial in determining their physical properties. For instance, the shape and packing of these molecules in the liquid state influence properties like viscosity and density. Computational studies have shown that the bent conformation due to the cis-double bond disrupts the ordered packing that is possible with saturated FAMEs, leading to lower melting points and altered viscosity.

Table 1: Key Conformational Features of Monounsaturated FAMEs Inferred from Computational Studies

FeatureDescription
Chain Geometry The cis-double bond creates a distinct "kink" in the hydrocarbon chain.
Flexibility Reduced flexibility in the vicinity of the double bond, with greater motion in the saturated segments of the chain.
Intermolecular Interactions The bent shape hinders efficient packing, leading to weaker van der Waals forces compared to saturated analogues.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like Methyl Heptadec-10-enoate. These calculations provide detailed information about the distribution of electrons within the molecule, the energies of its molecular orbitals, and the nature of its chemical bonds.

For monounsaturated FAMEs, the double bond and the ester group are the primary sites of chemical reactivity. DFT studies on analogous molecules have shown that the highest occupied molecular orbital (HOMO) is typically localized around the C=C double bond, making this region susceptible to electrophilic attack. Conversely, the lowest unoccupied molecular orbital (LUMO) is often centered on the carbonyl group of the ester, indicating its potential to act as an electrophilic site.

These calculations can also predict various molecular properties, such as bond dissociation energies. For instance, the C-H bonds on the carbons adjacent to the double bond (allylic positions) are known to be weaker and more susceptible to abstraction by radicals, which is a key step in the autoxidation of unsaturated fats. Theoretical calculations have quantified these bond dissociation energies, providing a basis for understanding the oxidative stability of these compounds. The esterification of the fatty acid to its methyl ester form has been shown in theoretical studies to slightly increase the oxidative stability by increasing the C-H bond dissociation energy compared to the free fatty acid. researchgate.net

Table 2: Predicted Electronic Properties of a Representative Monounsaturated FAME from Quantum Chemical Calculations

PropertyPredicted CharacteristicImplication for Reactivity
HOMO Localization Primarily on the C=C double bond.Site for electrophilic attack and oxidation.
LUMO Localization Primarily on the C=O of the ester group.Site for nucleophilic attack.
Mulliken Charges Negative charge concentration around the oxygen atoms of the ester group and the carbons of the double bond.Indicates regions of higher electron density.
Allylic C-H BDE Lower than other C-H bonds in the chain.Increased susceptibility to hydrogen abstraction and radical formation.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical models that correlate the chemical structure of a molecule with its biological activity or physical properties. In the context of FAMEs, QSPR models are widely used to predict important fuel properties for biodiesel, which is primarily composed of FAMEs.

While specific QSAR/QSPR models developed exclusively for this compound are uncommon, it would be included in the broader datasets used to build models for FAMEs. These models typically use molecular descriptors that quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties. For FAMEs, key descriptors often include the number of carbon atoms, the number and position of double bonds, and molecular weight.

These models have been successfully applied to predict a range of properties for FAMEs and biodiesel, including:

Cetane number: A measure of the fuel's ignition quality.

Viscosity: Affects the flow of the fuel.

Density: Important for fuel storage and combustion.

Oxidative stability: The fuel's resistance to degradation over time.

The development of robust QSPR models is crucial for the efficient design and optimization of biofuels, as it allows for the prediction of properties without the need for extensive and time-consuming experimental measurements. The properties of this compound can be reliably estimated using these established models by inputting its specific structural descriptors.

Table 3: Examples of Molecular Descriptors Used in QSPR Models for FAMEs and the Properties They Influence

Molecular DescriptorProperty Influenced
Carbon Chain Length Cetane number, viscosity, density, heating value.
Degree of Unsaturation (Number of Double Bonds) Oxidative stability, iodine value, viscosity, cetane number.
Molecular Weight Density, viscosity, boiling point.
Topological Indices Various physical and thermodynamic properties.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing Methyl Heptadec-10-enoate in laboratory settings?

  • Methodology :

  • Synthesis : this compound is typically synthesized via esterification of cis-10-heptadecenoic acid with methanol under acid catalysis (e.g., H₂SO₄) . Alternatively, saponification of pre-purchased esters (e.g., from Nu Check Prep) using KOH in methanol at 80°C for 40 minutes can yield the free acid, which is then re-esterified .
  • Characterization : Use gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight (282.46 g/mol) and fragmentation patterns . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves the double bond position at C10 and confirms the Z-configuration . The IUPAC name and SMILES notation (CCCCCCC\C=C/CCCCCCCCC(=O)OC) should align with spectral data .

Q. How can researchers ensure the purity and stability of this compound during storage?

  • Methodology :

  • Purity Analysis : Employ high-performance liquid chromatography (HPLC) with a C18 column and UV detection (210 nm) to quantify impurities. Compare retention times against certified reference materials .
  • Stability : Store the compound in airtight, amber vials under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the double bond. Monitor degradation via periodic GC-MS analysis; detectable decomposition products include heptadecenoic acid and methanol .

Advanced Research Questions

Q. How can experimental designs address challenges in isolating Z/E isomers of this compound?

  • Methodology :

  • Chromatographic Separation : Use silver-ion HPLC (Ag⁺-HPLC) with a silica-based column and hexane/acetone (99:1 v/v) mobile phase. The Z-isomer elutes earlier due to weaker Ag⁺-π interactions .
  • Validation : Confirm isomer ratios via ¹H NMR by integrating olefinic proton signals (δ 5.3–5.4 ppm for Z; δ 5.6–5.7 ppm for E) .

Q. What statistical approaches resolve contradictions in reported physical properties (e.g., melting point, solubility) across studies?

  • Methodology :

  • Meta-Analysis : Aggregate data from ≥5 independent studies and apply weighted least squares regression to account for measurement precision differences. For example, reconcile melting point variations (–12°C to –8°C) by normalizing to purity levels (≥98% by HPLC) .
  • Reproducibility Testing : Replicate experiments using standardized protocols (e.g., ASTM E794 for melting point determination) and report uncertainties (e.g., ±0.5°C) .

Q. How can researchers investigate the metabolic stability of this compound in biological systems?

  • Methodology :

  • In Vitro Assays : Incubate the ester with liver microsomes (human or rodent) at 37°C. Quantify hydrolysis to cis-10-heptadecenoic acid using LC-MS/MS (MRM transition m/z 281→267) .
  • Kinetic Analysis : Calculate half-life (t₁/₂) and intrinsic clearance (CLint) via Michaelis-Menten modeling. Compare with control esters (e.g., methyl palmitate) to assess structural influences .

Q. What strategies optimize spectral data interpretation for structural elucidation?

  • Methodology :

  • 2D NMR : Use HSQC and HMBC to assign carbonyl (δ 174.2 ppm) and methoxy (δ 51.3 ppm) carbons. COSY confirms allylic proton coupling (J = 10–12 Hz for Z-configuration) .
  • Computational Validation : Compare experimental IR stretches (e.g., C=O at 1745 cm⁻¹) with density functional theory (DFT)-predicted spectra (B3LYP/6-31G* basis set) .

Methodological Best Practices

  • Data Presentation : Follow IUPAC guidelines for compound naming and SI units. Use tables to compare retention times (GC), NMR shifts, and purity metrics .
  • Ethical Reporting : Disclose conflicts of interest (e.g., commercial ester sources) and validate data with ≥3 replicates .
  • Statistical Rigor : Apply ANOVA for multi-group comparisons (α = 0.05) and report effect sizes (Cohen’s d) for biological assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.